molecular formula C11H8Cl2N2 B3029818 4-Benzyl-2,6-dichloropyrimidine CAS No. 796095-89-1

4-Benzyl-2,6-dichloropyrimidine

Cat. No.: B3029818
CAS No.: 796095-89-1
M. Wt: 239.10
InChI Key: LIGZTXSHXRNYKM-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Benzyl-2,6-dichloropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and tyrosine kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that regulate the topology of DNA during replication and transcription processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Moreover, it can alter gene expression patterns by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can interfere with metabolic pathways, leading to changes in the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound inhibits tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream targets. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to interact with DNA topoisomerases also contributes to its effects on DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. At very high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyrimidine typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with benzyl halides under basic conditions. Common reagents used in this process include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is usually carried out at elevated temperatures to facilitate the substitution .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzyl-2,6-dichloropyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and dichloro substituents, which confer distinct reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-benzyl-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZTXSHXRNYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673135
Record name 4-Benzyl-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796095-89-1
Record name 4-Benzyl-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4,6-trichloropyrimidine (936 mg, 5.0 mmol) in tetrahydrofuran (50 mL) was added at −78° C. under an atmosphere of nitrogen and stirring drop wise 1 M benzylmagnesium chloride solution in diethyl ether (5 mL, 5.0 mmol). The reaction was let to warm up to 20° C. over 16 h. The solvent was removed under reduced pressure and the residue was dissolved in water. The aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed once with brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel using heptane and then heptane/ethyl acetate (9:1 v/v) as eluent to yield the title compound (778 mg, 65%) as a pale-yellow viscous oil.
Quantity
936 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

1.78 g (9.70 mmoles) of 2,4,6-Trichloro-pyrimidine was dissolved in 10 mls of anhydrous THF and chilled to −78° C. 4.9 mls (9.8 mmoles) of benzyl magnesium chloride (2M in THF) was added dropwise and the solution allowed to warm to ambient temperature. The reaction was stirred for 3 hours, then quenched with 20 mls of water and extracted three times with ethyl acetate. The combined organic phases were washed with saturated NaCl solution, dried over NaSO4 and evaporated under reducd pressure. The crude residue was purified by flash chromatography, using EtOAc/Heptane as the eluent to yield 1.08 g (47%) of 4-benzyl-2,6-dichloro-pyrimidine as a light yellow oil. 1H NMR (CDCl3 03-499-77b)
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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